N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-13-7-9-16(10-8-13)31(28,29)26-18-6-4-3-5-17(18)21(27)25-22-24-20-14(2)11-15(23)12-19(20)30-22/h3-12,26H,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJJZZRXTNZDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in disease processes. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.87 g/mol. The compound features a benzothiazole core substituted with a chloro group and a sulfonamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.87 g/mol |
| CAS Number | 920174-72-7 |
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly those associated with cancer and bacterial infections. Notably, it has been identified as a FabI inhibitor , which is crucial in fatty acid biosynthesis in bacteria, making it a potential candidate for antibacterial drug development.
Inhibition of Fatty Acid Biosynthesis
The inhibition of FabI disrupts the synthesis of fatty acids necessary for bacterial cell membrane integrity, leading to cell death. This mechanism has been validated through various studies demonstrating the compound's effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. It has shown significant binding affinities to proteins involved in cancer progression, suggesting its role as an anticancer agent. For instance, in vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against several pathogenic strains. The minimal inhibitory concentration (MIC) values indicate potent activity against both bacterial and fungal pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various benzothiazole derivatives. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range .
Study 2: Antimicrobial Efficacy
In another research article focusing on the antimicrobial properties of benzothiazole derivatives, this compound was tested against multiple bacterial strains. It demonstrated effective inhibition with lower MIC values compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide typically involves multi-step reactions starting from readily available precursors. The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis often includes the formation of sulfonamide linkages, which enhance the compound's solubility and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains and fungi. For instance, related compounds have demonstrated significant Minimum Inhibitory Concentration (MIC) values, indicating effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
The anticancer properties of compounds similar to this compound have been investigated in various cancer cell lines. For example, certain derivatives have shown potent activity against estrogen receptor-positive breast cancer cell lines (MCF7), with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (μM) | Activity |
|---|---|---|
| d6 | 5.85 | High |
| d7 | 4.53 | Very High |
Potential Applications
Given its promising biological activities, this compound holds potential applications in:
- Antimicrobial Therapy : As a candidate for developing new antibiotics to combat resistant bacterial strains.
- Cancer Treatment : As a lead compound for designing new anticancer drugs targeting specific types of tumors.
Q & A
Q. What are the recommended synthetic routes for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the benzothiazole core via cyclization of 2-amino-4-methyl-6-chlorobenzenethiol with a carbonyl source (e.g., cyanogen bromide) under acidic conditions .
- Step 2 : Couple the sulfonamide group by reacting 4-methylbenzenesulfonyl chloride with 2-aminobenzamide derivatives in the presence of a base (e.g., triethylamine) .
- Step 3 : Final coupling of the benzothiazole and sulfonamide-benzamide moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at 4-position of benzothiazole and sulfonamide phenyl) and coupling patterns .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, benzamide C=O at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching calculated mass) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli; measure zones of inhibition .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or tyrosine kinases to evaluate IC50 .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace EDC/HOBt with newer coupling agents like COMU or PyBOP to enhance efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, NMP) to improve solubility of intermediates .
- Stoichiometry Adjustment : Use a 1.2:1 molar ratio of benzothiazole amine to sulfonamide-benzamide acid to drive the reaction .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust protonation states of the sulfonamide group and refine binding pocket flexibility in molecular docking simulations .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics with purified target proteins (e.g., COX-2) and compare with docking results .
- Off-Target Screening : Perform kinome-wide profiling to identify unintended interactions that may explain discrepancies .
Q. What strategies optimize the compound's pharmacokinetic properties while maintaining activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters at the benzamide moiety to enhance oral bioavailability .
- Solubility Enhancement : Replace the 4-methyl group on the sulfonamide phenyl with a polar substituent (e.g., -OH, -NH2) and assess via shake-flask solubility tests .
- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots; consider deuterium incorporation at labile positions .
Q. How to design structure-activity relationship (SAR) studies focusing on the sulfonamide and benzothiazole moieties?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (NO2) on the benzothiazole ring to study electronic effects on activity .
- Bioisosteric Replacement : Replace the sulfonamide with a phosphonamide or carbamate group and compare potency in enzyme inhibition assays .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with biological data from analog libraries .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on responsive vs. resistant cell lines to identify differentially expressed pathways (e.g., apoptosis regulators) .
- Membrane Permeability : Measure cellular uptake via LC-MS/MS to determine if discrepancies arise from differential compound accumulation .
- Checkpoint Validation : Confirm target engagement using cellular thermal shift assays (CETSA) to verify binding to the intended protein .
Notes
- All methodologies are derived from peer-reviewed studies on structurally analogous benzothiazole and sulfonamide derivatives.
- Experimental protocols should be validated with controls (e.g., reference inhibitors, solvent-only groups) to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
